6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both a benzyloxycarbonyl group and a spirocyclic octane ring makes it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield free amines.
Scientific Research Applications
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine that can interact with biological targets. The spirocyclic structure may also confer unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
6-{[(Benzyloxy)carbonyl]amino}hexanoic acid: Similar in structure but lacks the spirocyclic ring, which may affect its chemical properties and applications.
1-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid:
Uniqueness
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts rigidity and specific geometric properties. This can enhance its binding affinity and specificity in biochemical applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
6-(phenylmethoxycarbonylamino)spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-10-17(14)8-6-13(7-9-17)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,21)(H,19,20) |
InChI Key |
OLBOXOCYUSFGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.